Welcome to the BenchChem Online Store!
molecular formula C9H7ClO4 B8302537 3-Acetoxy-4-chlorobenzoic Acid CAS No. 335013-08-6

3-Acetoxy-4-chlorobenzoic Acid

Cat. No. B8302537
M. Wt: 214.60 g/mol
InChI Key: IISBBMWHPMZHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018383B2

Procedure details

4-Chloro-3-hydroxybenzoic acid (1.00 g, 5.80 mmol) was suspended in acetic anhydride (11 ml) and heated to reflux for 3 h. After cooling, water (11 ml) was added and the mixture was refluxed again for 1 h. After cooling, crystals formed overnight which were collected by suction filtration and dried in vacuo to yield the title compound (630 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:11].O.[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:11][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[Cl:1])[C:6]([OH:8])=[O:7])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed again for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
crystals formed overnight which
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
were collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.